molecular formula C6H6N2O3 B102052 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde CAS No. 18711-27-8

1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde

Cat. No.: B102052
CAS No.: 18711-27-8
M. Wt: 154.12 g/mol
InChI Key: XGKIWLRDLSNCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its nitro and aldehyde functional groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common approach involves the nitration of 1-methylpyrrole followed by formylation. The nitration typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the pyrrole ring. Subsequent formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is employed .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2/Pd-C, Fe/HCl

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed:

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both nitro and aldehyde functional groups on the pyrrole ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and research .

Properties

IUPAC Name

1-methyl-4-nitropyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-7-3-5(8(10)11)2-6(7)4-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKIWLRDLSNCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492708
Record name 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18711-27-8
Record name 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-methylpyrrol-2-carboxaldehyde (5 g) was dissolved in anhydrous acetic acid (50 ml), and to an ice-cold of the solution was slowly added dropwise nitric acid (1.84 ml) with stirring. The mixture was stirred at this temperature for 1 hour, and then at room temperature for 18 hours. After confirming the completion of the reaction, to the mixture was added an ice-water (200 ml), followed by slowly adding solid sodium hydroxide (20 g) thereto and stirring for 1 hour. The obtained mixture was extracted with ether (150 ml×3). The obtained organic layer was washed with aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over sodium sulfate, and then filtered. The filtrate was concentrated under reduced pressure and purified by column-chromatography (ethyl acetate/hexane=1/4) to yield the compound 22-1 (3.5 g, 49.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Yield
49.6%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.